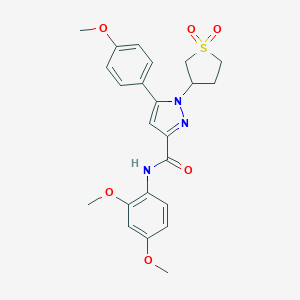

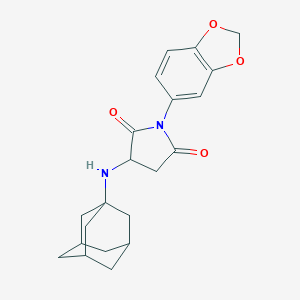

![molecular formula C12H17N3S B256341 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine, also known as DBT or Methoxy-X04, is a fluorescent dye that has been widely used in scientific research. It is a benzothiazole derivative that has a high affinity for beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

Mecanismo De Acción

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine binds to beta-amyloid plaques through hydrophobic interactions and hydrogen bonding. The fluorescence of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine is enhanced upon binding to beta-amyloid plaques, which allows for their visualization under a fluorescence microscope. 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has been shown to selectively bind to beta-amyloid plaques in postmortem brain tissue from Alzheimer's disease patients.

Biochemical and Physiological Effects:

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has no known biochemical or physiological effects on living organisms. It is a non-toxic fluorescent dye that can be used in vitro and in vivo experiments.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine in lab experiments include its high selectivity and sensitivity for beta-amyloid plaques, its non-toxicity, and its compatibility with a variety of imaging techniques. However, 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has some limitations, including its inability to differentiate between different beta-amyloid isoforms and its limited penetration into the brain tissue.

Direcciones Futuras

For 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine research include the development of more selective and sensitive fluorescent probes for beta-amyloid plaques, the use of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine in longitudinal studies of Alzheimer's disease progression, and the exploration of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine's potential as a diagnostic tool for Alzheimer's disease. Additionally, 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine could be used to study the effect of different drugs on beta-amyloid aggregation in vivo.

Métodos De Síntesis

The synthesis method of 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with diethylamine in the presence of formaldehyde. The reaction yields a yellow solid that can be purified by recrystallization. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Aplicaciones Científicas De Investigación

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has been widely used as a fluorescent probe to visualize beta-amyloid plaques in Alzheimer's disease. It has also been used to study the aggregation of other amyloidogenic proteins, such as alpha-synuclein in Parkinson's disease and prion protein in Creutzfeldt-Jakob disease. 6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine has also been used to study the mechanism of action of drugs that target beta-amyloid aggregation, such as beta-secretase inhibitors and gamma-secretase modulators.

Propiedades

Nombre del producto |

6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine |

|---|---|

Fórmula molecular |

C12H17N3S |

Peso molecular |

235.35 g/mol |

Nombre IUPAC |

6-(diethylaminomethyl)-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C12H17N3S/c1-3-15(4-2)8-9-5-6-10-11(7-9)16-12(13)14-10/h5-7H,3-4,8H2,1-2H3,(H2,13,14) |

Clave InChI |

CLJFFZHTRKYUEZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC1=CC2=C(C=C1)N=C(S2)N |

SMILES canónico |

CCN(CC)CC1=CC2=C(C=C1)N=C(S2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256284.png)

![5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)

![2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B256296.png)

![Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate](/img/structure/B256298.png)

![N-{4-[4-(1-azepanylsulfonyl)phenyl]-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B256299.png)

![1'-[(2-oxo-2H-chromen-3-yl)carbonyl]-1',3',5',6',7',8'-hexahydrospiro[cyclohexane-2,2'-quinazoline]-4'-one](/img/structure/B256304.png)

![N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)

![3-ethyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-2-(3-oxo-1-benzothien-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B256308.png)

![1-[2-(2,6-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B256319.png)